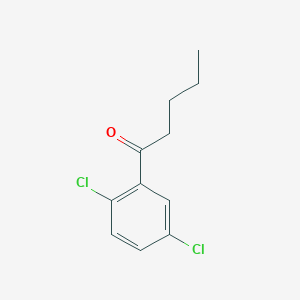
5-Bromo-2-chloro-7-fluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-7-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring. The incorporation of these halogens into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-7-fluoroquinoline typically involves halogenation reactions. One common method is the bromination of 2-chloro-7-fluoroquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-chloro-7-fluoroquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Cross-Coupling Reactions: Catalysts such as palladium(II) acetate and ligands like triphenylphosphine are employed in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
5-Bromo-2-chloro-7-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its antimicrobial, antineoplastic, and antiviral activities. The presence of halogens enhances its ability to penetrate cell membranes and interact with intracellular targets.
Industry: The compound is used in the development of agrochemicals and as a component in the production of liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-7-fluoroquinoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the presence of halogens allows the compound to form stable complexes with metal ions, which can further modulate its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-chloro-8-fluoroquinoline
- 5-Bromo-8-fluoroquinoline
- 4-Chloro-7-fluoroquinoline
Uniqueness
Compared to other similar compounds, 5-Bromo-2-chloro-7-fluoroquinoline exhibits unique reactivity due to the specific positions of the halogen atoms on the quinoline ring. This unique arrangement enhances its ability to participate in a variety of chemical reactions and interact with biological targets, making it a valuable compound for diverse research applications.
Propiedades
Fórmula molecular |
C9H4BrClFN |
|---|---|
Peso molecular |
260.49 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-7-fluoroquinoline |
InChI |
InChI=1S/C9H4BrClFN/c10-7-3-5(12)4-8-6(7)1-2-9(11)13-8/h1-4H |
Clave InChI |
CLRSFTJKNYSXIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C(=CC(=C2)F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B13031241.png)
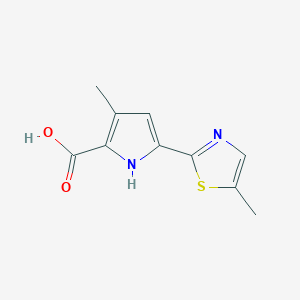


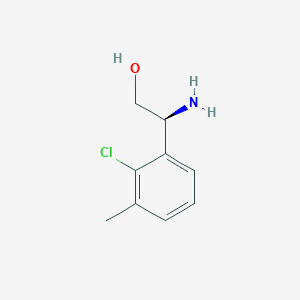
![(1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031263.png)
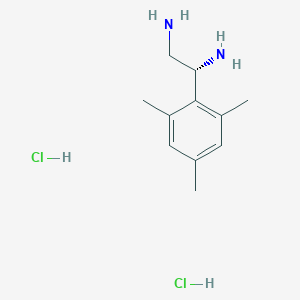
![1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl](/img/structure/B13031270.png)
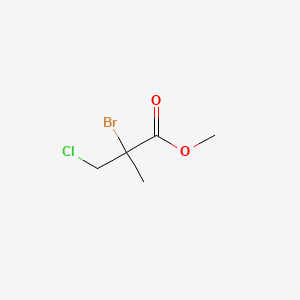
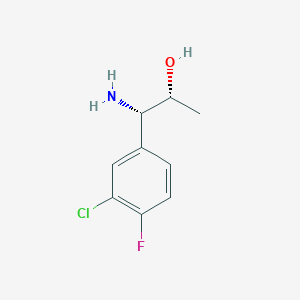
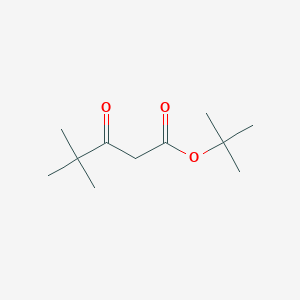
![2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B13031322.png)
